TrkA Inhibitor -

TrkA Inhibitor

Catalog Number: EVT-479673
CAS Number:
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

TrkA inhibitors can be classified under small molecule inhibitors targeting receptor tyrosine kinases. They are often derived from various chemical scaffolds, including pyrrolopyrimidines, indazoles, and other heterocyclic compounds. Notable sources for the discovery and characterization of TrkA inhibitors include peer-reviewed journals such as the Journal of Medicinal Chemistry, BMC Chemistry, and Nature publications, which provide detailed insights into their synthesis, mechanism of action, and biological evaluations .

Synthesis Analysis

The synthesis of TrkA inhibitors typically involves multiple steps that require careful optimization to enhance potency and selectivity. For instance, recent studies have reported the synthesis of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential TrkA inhibitors. The general synthetic route involves:

  1. Formation of Intermediate Compounds: Starting materials such as diketones or β-ketoesters are reacted with specific amines or aldehydes in a solvent like dimethylformamide (DMF) under reflux conditions.
  2. Recrystallization: The resulting solid products are purified through recrystallization techniques to obtain high-purity compounds suitable for biological testing.
  3. Characterization: The synthesized compounds are characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm their structures .

Technical Parameters

  • Reflux Duration: Typically ranges from 5 to 10 hours depending on the reaction complexity.
  • Solvent Choice: DMF is commonly used due to its ability to dissolve a wide range of organic compounds.
  • Temperature Control: Precise temperature control is critical during reflux to prevent decomposition or unwanted side reactions.
Molecular Structure Analysis

The molecular structure of TrkA inhibitors often features a core scaffold that interacts specifically with the active site of the TrkA kinase domain. For example, common motifs include:

  • Pyrrolopyrimidine Core: This motif is frequently observed in potent TrkA inhibitors and is responsible for key interactions with hinge residues in the kinase domain.
  • Hydrophobic Interactions: Many inhibitors possess hydrophobic groups that enhance binding affinity by occupying hydrophobic pockets within the enzyme.

X-ray crystallography has been employed to elucidate the binding modes of these compounds. For instance, one study revealed that a specific inhibitor binds in a DFG-out conformation, forming hydrogen bonds with critical residues such as Glu590 and Met592 .

Relevant Data

  • Binding Affinity: Many TrkA inhibitors exhibit low nanomolar IC50 values, indicating strong binding affinity.
  • Selectivity Profiles: The selectivity for TrkA over other kinases (like TrkB and TrkC) is often quantified using Gini coefficients or similar metrics.
Chemical Reactions Analysis

TrkA inhibitors undergo various chemical reactions during their synthesis and interaction with biological targets:

  1. Formation of Hydrogen Bonds: Key interactions between the inhibitor and TrkA involve hydrogen bonds with amino acid side chains or backbone atoms.
  2. Hydrophobic Interactions: These play a significant role in stabilizing the inhibitor within the binding pocket.
  3. Enzymatic Assays: In vitro assays are conducted to assess the inhibitory effects on TrkA activity, often revealing structure-activity relationships that guide further optimization .

Technical Details

  • Assay Conditions: Typically conducted at physiological pH with varying concentrations of inhibitors to determine IC50 values.
  • Reaction Kinetics: Monitoring reaction kinetics helps in understanding how quickly an inhibitor can effectively block kinase activity.
Mechanism of Action

The mechanism by which TrkA inhibitors exert their effects involves competitive inhibition at the active site of the kinase. By binding to this site, these compounds prevent ATP from interacting with TrkA, thereby inhibiting its phosphorylation activity:

  1. Competitive Binding: The inhibitor mimics ATP or substrate binding, effectively blocking access to the active site.
  2. Conformational Changes: Binding induces conformational changes in TrkA that further inhibit its catalytic activity.

Recent studies using molecular dynamics simulations have provided insights into how specific structural features contribute to selectivity and potency against TrkA .

Physical and Chemical Properties Analysis

TrkA inhibitors exhibit a range of physical and chemical properties that influence their pharmacokinetics and bioavailability:

  • Solubility: Many compounds show moderate aqueous solubility, which is crucial for effective absorption.
  • Lipophilicity: The lipophilic efficiency (LipE) is often evaluated to predict membrane permeability; ideal candidates balance lipophilicity with solubility.
  • Stability: Metabolic stability is assessed through liver microsome studies to predict how long a compound will remain active in vivo .

Relevant Data

  • Molecular Weight: Typically ranges from 300 to 600 g/mol for effective drug-like properties.
  • pKa Values: Important for understanding ionization at physiological pH.
Applications

TrkA inhibitors have significant potential applications in both therapeutic and research settings:

  1. Cancer Treatment: Targeting aberrant TrkA signaling pathways can inhibit tumor growth in cancers where NTRK fusions are present.
  2. Chronic Pain Management: By modulating neurotrophic signaling pathways, these inhibitors may provide relief from chronic pain conditions without central nervous system side effects .
  3. Research Tools: As selective probes for studying TrkA biology, these compounds aid in elucidating signaling pathways involved in neuronal development and function.
Molecular Basis of TrkA in Oncogenesis

Structural and Functional Domains of TrkA Kinase

TrkA (tropomyosin receptor kinase A), encoded by the NTRK1 gene, is a transmembrane receptor tyrosine kinase with distinct structural domains critical for its function. The extracellular region comprises two immunoglobulin-like (Ig-like) domains responsible for high-affinity nerve growth factor (NGF) binding, a leucine-rich motif (LRM), and cysteine clusters that stabilize ligand interactions [2] [8]. The intracellular domain contains a juxtamembrane (JM) region, a tyrosine kinase domain (TKD), and a C-terminal tail. The TKD (residues 502–781) features a bilobed architecture typical of kinases, with the N-lobe housing the ATP-binding pocket and the C-lobe containing the catalytic loop and activation loop (A-loop) [7] [8]. Phosphorylation of Tyr⁷⁹⁰ in the A-loop induces a conformational shift to an active state, enabling substrate binding. Crucially, the JM region (residues ⁴⁵⁰–⁵⁰¹) regulates kinase activity and serves as a unique allosteric binding site for isoform-selective inhibitors [2] [4].

Table 1: Key Functional Domains of TrkA

DomainResiduesFunctionInhibitor Relevance
Extracellular Ig1~250-350NGF bindingNot targeted by current TKIs
Transmembrane~400-422Membrane anchoringN/A
Juxtamembrane450-501AutoregulationAllosteric inhibitor binding (e.g., compounds from [2])
Tyrosine Kinase502-781ATP hydrolysis, substrate phosphorylationATP-competitive inhibitor binding
C-terminal tail782-796Docking site (PLCγ binding)Indirect modulation of signaling

Role of NTRK1 Gene Fusions in Tumorigenesis

NTRK1 gene fusions arise from chromosomal rearrangements that juxtapose the 3′ kinase domain of NTRK1 with 5′ segments of partner genes (e.g., LMNA, TPM3, SQSTM1). This results in constitutively dimerized chimeric proteins with ligand-independent kinase activity [1] [3] [9]. The partner genes often contribute oligomerization domains (e.g., coiled-coil domains in LMNA), driving spontaneous dimerization and trans-autophosphorylation. These fusions occur in diverse cancers:

  • Solid Tumors: LMNA-NTRK1 in colorectal cancer and sarcomas; SQSTM1-NTRK1 in non-small cell lung cancer (NSCLC) [1] [3].
  • Rare Cancers: TPM3-NTRK1 in congenital infantile fibrosarcoma (near 100% prevalence) and papillary thyroid carcinoma [3] [9].

Fusion-driven TrkA signaling activates downstream oncogenic pathways (e.g., RAS/MAPK), promoting uncontrolled proliferation and survival. Detection methods include RNA sequencing (fusion transcript identification) and pan-Trk immunohistochemistry (IHC), though IHC sensitivity varies (79% for NTRK3 vs. 96% for NTRK1 fusions) [3] [6].

Table 2: Common NTRK1 Fusion Partners and Associated Cancers

Fusion GeneCancer TypePrevalence
LMNA-NTRK1Colorectal cancer, Sarcoma1.5% of colorectal cancers
TPM3-NTRK1Papillary thyroid carcinoma, Glioblastoma26% of pediatric gliomas
SQSTM1-NTRK1NSCLC, Spitzoid melanoma0.3% of lung adenocarcinomas
ETV6-NTRK3Secretory breast carcinoma, MASC*>90% of MASC cases

*MASC: Mammary analogue secretory carcinoma

TrkA Signaling Pathways in Cancer Progression

TrkA fusions constitutively activate three key oncogenic pathways:

  • RAS/MAPK Pathway: Phosphorylation of Shc at Tyr⁴⁹⁰ recruits Grb2-SOS complexes, activating RAS → RAF → MEK → ERK. Sustained ERK signaling drives proliferation and cell cycle progression [1] [10]. In neuroblastoma, TrkA-mediated ERK activation induces differentiation, but in lung/thyroid cancers, it promotes metastasis [4] [7].
  • PI3K/AKT Pathway: PI3K binding to phosphorylated TrkA (directly or via Shc) generates PIP₃, activating PDK1 and AKT. AKT phosphorylates mTOR, Bcl-2, and FOXO proteins, inhibiting apoptosis and enhancing survival [1] [7]. This pathway is hyperactivated in NTRK1-fusion glioblastomas.
  • PLCγ Pathway: PLCγ binds TrkA at Tyr⁷⁸⁵, cleaving PIP₂ into IP₃ and DAG. IP₃ releases Ca²⁺ from endoplasmic stores, while DAG activates PKC, influencing cell motility and invasion [1] [10].

Pathway crosstalk amplifies oncogenicity—e.g., RAS/MAPK and PI3K/AKT synergize to suppress pro-apoptotic signals. Resistance emerges when tumors bypass TrkA dependence via BRAF/KRAS mutations or MET amplification [5] [9].

Comparative Analysis of TrkA, TrkB, and TrKC Isoforms in Oncogenic Contexts

Trk isoforms share ~76% kinase domain identity but exhibit distinct oncogenic behaviors:

  • Catalytic Efficiency: TrkA has a 2-fold higher kcat/KM than TrkB (⁴.² vs. ².¹ × 10⁴ M⁻¹s⁻¹), accelerating autophosphorylation and substrate turnover [4] [7].
  • Kinase Insert Domain (KID): TrkA’s KID (absent in TrkB/TrkC) forms crystallographic dimers that enhance trans-autophosphorylation, potentially explaining its stronger association with differentiation in neuroblastoma [4] [8].
  • Oncogenic Outcomes:
  • TrkA: High expression correlates with favorable prognosis in neuroblastoma (⁵-year survival >80%) but drives aggression in NTRK1-fusion lung/thyroid cancers [7] [10].
  • TrkB: Activated in high-risk neuroblastoma (MYCN-amplified); promotes proliferation via transient RAS/MAPK signaling and angiogenesis [4] [10].
  • TrkC: Least oncogenic; fusions rare outside gliomas.

Isoform-selective inhibitors exploit structural differences—e.g., non-ATP-competitive compounds bind TrkA’s unique JM pocket [2] [8].

Table 3: Functional Differences in Trk Isoforms

FeatureTrkATrkBTrkC
LigandNGFBDNF, NT-4NT-3
kcat/KM (×10⁴ M⁻¹s⁻¹)4.22.13.0*
Key Cancer RoleDifferentiation (neuroblastoma); Aggression (fusion cancers)Proliferation (neuroblastoma, NSCLC)Rare in solid tumors
Inhibitor TargetabilityJM-selective compounds knownFew isoform-specific inhibitorsLimited data

*Estimated from homology

Compounds Targeting TrkA

Properties

Product Name

TrkA Inhibitor

IUPAC Name

4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]benzenesulfonamide

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C15H13N3O3S/c16-22(20,21)11-7-5-10(6-8-11)17-9-13-12-3-1-2-4-14(12)18-15(13)19/h1-9,18-19H,(H2,16,20,21)

InChI Key

NCJKZPXFXOMPSP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.